3-(5-Ethylfuran-2-yl)prop-2-enoic acid
Overview
Description
Molecular Structure Analysis
The InChI code for “3-(5-Ethylfuran-2-yl)prop-2-enoic acid” is 1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+ . This indicates the presence of a furan ring and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
“3-(5-Ethylfuran-2-yl)prop-2-enoic acid” has a molecular weight of 166.18 .Scientific Research Applications
Synthesis and Biological Activity
- The synthesis and biological activity of derivatives of prop-2-enoic acid have been explored, showing potential in antiviral and immunomodulating activities. This research has paved the way for the development of new therapeutic agents (Modzelewska-Banachiewicz et al., 2009).
Chemical Properties and Applications
- Palladium-catalyzed cross-coupling methods have been utilized for the selective synthesis of 3,3-disubstituted prop-2-enoic acids, demonstrating the compound's versatility in organic synthesis (Abarbri et al., 2002).
- The structural investigation of similar prop-2-enoic acid derivatives using X-ray crystallography, spectroscopy, and DFT provides insight into their molecular structure and potential applications in material science (Venkatesan et al., 2016).
Potential in Material Science
- Research on the synthesis of luminescent molecular crystals based on prop-2-enoic acid derivatives highlights their application in creating stable photoluminescent materials, which can be used in various technological applications (Zhestkij et al., 2021).
Catalytic Reactions and Polymer Synthesis
- Studies on the condensation reactions catalyzed by NaOH between furan-aldehydes and acids in water have led to significant advancements in polymer synthesis, showing the compound's utility in creating new polymeric materials (Amarasekara et al., 2015).
properties
IUPAC Name |
3-(5-ethylfuran-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIVWIYBIUGQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53401828 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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